molecular formula C10H12Cl2F3N3 B6262613 2-[5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]ethan-1-amine dihydrochloride CAS No. 2172589-79-4

2-[5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]ethan-1-amine dihydrochloride

Cat. No. B6262613
CAS RN: 2172589-79-4
M. Wt: 302.1
InChI Key:
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Description

2-[5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]ethan-1-amine dihydrochloride is a useful research compound. Its molecular formula is C10H12Cl2F3N3 and its molecular weight is 302.1. The purity is usually 95.
BenchChem offers high-quality 2-[5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]ethan-1-amine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]ethan-1-amine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-[5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]ethan-1-amine dihydrochloride' involves the synthesis of the pyrrolo[2,3-b]pyridine ring system followed by the introduction of the trifluoromethyl group and the ethylamine moiety. The final step involves the formation of the dihydrochloride salt.", "Starting Materials": [ "2-bromoethylamine hydrobromide", "2,3-dichloropyridine", "sodium hydride", "copper(I) iodide", "N,N-dimethylformamide", "trifluoromethyl iodide", "sodium cyanoborohydride", "hydrochloric acid" ], "Reaction": [ "Step 1: Synthesis of 5-bromo-1H-pyrrolo[2,3-b]pyridine", "2,3-dichloropyridine is treated with sodium hydride in N,N-dimethylformamide to form the corresponding pyridine anion. Copper(I) iodide is added to the reaction mixture to catalyze the reaction. The pyridine anion then undergoes nucleophilic substitution with 2-bromoethylamine hydrobromide to form 5-bromo-1H-pyrrolo[2,3-b]pyridine.", "Step 2: Introduction of the trifluoromethyl group", "5-bromo-1H-pyrrolo[2,3-b]pyridine is treated with trifluoromethyl iodide and sodium cyanoborohydride in the presence of a palladium catalyst to introduce the trifluoromethyl group at the 5-position of the pyrrolo[2,3-b]pyridine ring system.", "Step 3: Introduction of the ethylamine moiety and formation of dihydrochloride salt", "The resulting compound is then treated with 2-bromoethylamine hydrobromide and hydrochloric acid to introduce the ethylamine moiety and form the dihydrochloride salt of the final compound, '2-[5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]ethan-1-amine dihydrochloride'." ] }

CAS RN

2172589-79-4

Product Name

2-[5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]ethan-1-amine dihydrochloride

Molecular Formula

C10H12Cl2F3N3

Molecular Weight

302.1

Purity

95

Origin of Product

United States

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